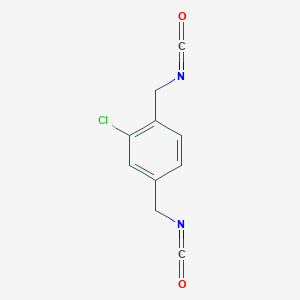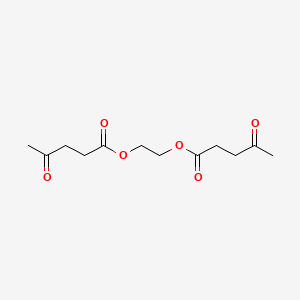
Ethane-1,2-diyl bis(4-oxopentanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diyl bis(4-oxopentanoate) is an organic compound with the molecular formula C12H18O6 It is a diester derived from ethane-1,2-diol and 4-oxopentanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethane-1,2-diyl bis(4-oxopentanoate) can be synthesized through esterification reactions. One common method involves reacting ethane-1,2-diol with 4-oxopentanoic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows:
HOCH2CH2OH+2CH3COCH2COOH→CH3COCH2COOCH2CH2OCOCH2COCH3+2H2O
Industrial Production Methods: In an industrial setting, the synthesis of ethane-1,2-diyl bis(4-oxopentanoate) may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethane-1,2-diyl bis(4-oxopentanoate) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding ethane-1,2-diol and 4-oxopentanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Ethane-1,2-diol and 4-oxopentanoic acid.
Reduction: Ethane-1,2-diol and 4-hydroxyvaleric acid.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethane-1,2-diyl bis(4-oxopentanoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of ethane-1,2-diyl bis(4-oxopentanoate) depends on its application. In drug delivery, for example, it forms biodegradable polymers that release active pharmaceutical ingredients over time. The ester bonds in the compound hydrolyze in the presence of water, gradually breaking down the polymer and releasing the drug.
Comparaison Avec Des Composés Similaires
Butane-1,4-diyl bis(4-oxopentanoate): Similar structure but with a longer alkyl chain.
Hexane-1,6-diyl bis(4-oxopentanoate): Another analog with an even longer alkyl chain.
Uniqueness: Ethane-1,2-diyl bis(4-oxopentanoate) is unique due to its shorter alkyl chain, which can influence its physical properties and reactivity. The shorter chain may result in different solubility and melting point characteristics compared to its longer-chain analogs .
Propriétés
Numéro CAS |
52406-23-2 |
|---|---|
Formule moléculaire |
C12H18O6 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2-(4-oxopentanoyloxy)ethyl 4-oxopentanoate |
InChI |
InChI=1S/C12H18O6/c1-9(13)3-5-11(15)17-7-8-18-12(16)6-4-10(2)14/h3-8H2,1-2H3 |
Clé InChI |
LIQBLYKFSGXMNN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(=O)OCCOC(=O)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
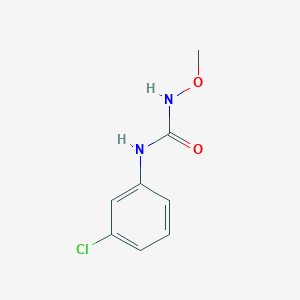

![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)

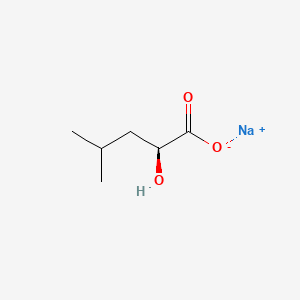
methanethione](/img/structure/B14637600.png)
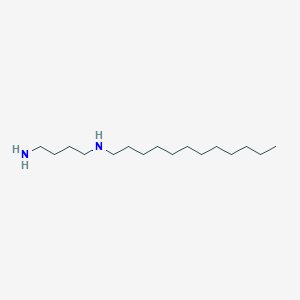

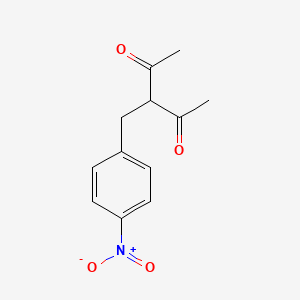
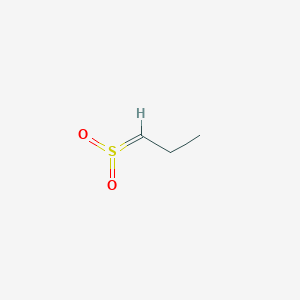
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)

